![molecular formula C20H22N2O2 B2418425 N-[4-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide CAS No. 941978-29-6](/img/structure/B2418425.png)
N-[4-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide is a chemical compound that has garnered significant interest in various scientific fields This compound is known for its unique structure, which includes a piperidinone ring and a phenylpropanamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide typically involves multiple steps. One common method starts with the reaction of 4-chloronitrobenzene with piperidine to form an intermediate. This intermediate undergoes further reactions, including oxidation with sodium chlorite under a CO₂ atmosphere, to form the desired lactam structure . The overall process is efficient and can be performed under mild conditions, making it suitable for industrial production.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the same basic principles as the laboratory methods. The reactions are scaled up, and purification steps such as recrystallization are optimized to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The piperidinone ring can be oxidized to form different lactam derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Sodium chlorite is commonly used as an oxidizing agent.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Electrophilic substitution reactions typically use reagents like bromine or chlorine under acidic conditions.
Major Products Formed
The major products formed from these reactions include various lactam derivatives, alcohols, and substituted phenyl compounds
Aplicaciones Científicas De Investigación
N-[4-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of various chemical products, including polymers and specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-[4-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide involves its interaction with specific molecular targets. For example, in the case of its use as an anticoagulant, the compound acts as a competitive inhibitor of factor Xa, an enzyme involved in the blood coagulation cascade . By inhibiting this enzyme, the compound reduces the formation of thrombin and, consequently, the formation of blood clots .
Comparación Con Compuestos Similares
Similar Compounds
Rivaroxaban: Another anticoagulant that shares structural similarities with N-[4-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as a selective inhibitor of factor Xa sets it apart from other compounds with similar structures .
Actividad Biológica
N-[4-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide, commonly known as Apixaban , is a compound that has garnered significant attention in pharmacology due to its potent biological activities, particularly as an anticoagulant. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and related research findings.
Target of Action
Apixaban is a direct inhibitor of activated Factor X (FXa), a crucial enzyme in the coagulation cascade. By inhibiting FXa, Apixaban effectively disrupts the formation of thrombin, which is essential for blood clotting.
Mode of Action
Apixaban functions as a competitive inhibitor of FXa. It binds to the active site of the enzyme, preventing the conversion of prothrombin to thrombin, thus reducing thrombin generation and platelet aggregation.
Pharmacokinetics
Apixaban exhibits several favorable pharmacokinetic properties:
- Bioavailability : High oral bioavailability allows effective absorption when administered.
- Clearance : It has low clearance rates in both animal models and humans.
- Volume of Distribution : A small volume of distribution indicates limited tissue binding.
Cellular Effects
The primary cellular effect of Apixaban is its ability to prevent thrombus formation. In laboratory settings, it has demonstrated:
- Rapid Onset : The compound shows a quick onset of action in inhibiting FXa.
- Dose-dependent Efficacy : In animal models, Apixaban exhibits dose-dependent antithrombotic effects, indicating that higher doses lead to more significant anticoagulant activity.
Case Studies and Clinical Applications
- Anticoagulation Studies : Clinical trials have shown that Apixaban significantly reduces the risk of thromboembolic events in patients undergoing elective hip or knee surgery. Its efficacy was compared with traditional anticoagulants like warfarin, showing superior outcomes in terms of safety and effectiveness .
- Cancer Research : Recent studies have explored the use of Apixaban in oncology settings, particularly its potential to reduce venous thromboembolism in cancer patients. The findings suggest that its anticoagulant properties may enhance patient outcomes by minimizing clot-related complications .
Comparative Analysis with Similar Compounds
Compound Name | Mechanism | Key Features |
---|---|---|
Apixaban | FXa Inhibitor | High oral bioavailability, rapid onset |
Rivaroxaban | FXa Inhibitor | Similar structure but different pharmacokinetics |
Dabigatran | Thrombin Inhibitor | Directly inhibits thrombin instead of FXa |
Apixaban is unique among these compounds due to its specific structural features that confer distinct biological properties and efficacy profiles.
Propiedades
IUPAC Name |
N-[4-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c23-19(14-9-16-6-2-1-3-7-16)21-17-10-12-18(13-11-17)22-15-5-4-8-20(22)24/h1-3,6-7,10-13H,4-5,8-9,14-15H2,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWIMUARGSAZYRK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.